molecular formula C23H20FN7O B12474396 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide

Cat. No.: B12474396
M. Wt: 429.4 g/mol
InChI Key: ZZKAHYMWHHPAAD-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a fluorophenyl glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide typically involves a multi-step process. One common method starts with the preparation of 2,4,6-trichloro-1,3,5-triazine, which is then reacted with aniline derivatives to introduce the phenylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the fluorophenyl glycinamide moiety can enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide is unique due to its specific combination of phenylamino and fluorophenyl glycinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20FN7O

Molecular Weight

429.4 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C23H20FN7O/c24-18-13-7-8-14-19(18)28-20(32)15-25-21-29-22(26-16-9-3-1-4-10-16)31-23(30-21)27-17-11-5-2-6-12-17/h1-14H,15H2,(H,28,32)(H3,25,26,27,29,30,31)

InChI Key

ZZKAHYMWHHPAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3F)NC4=CC=CC=C4

Origin of Product

United States

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